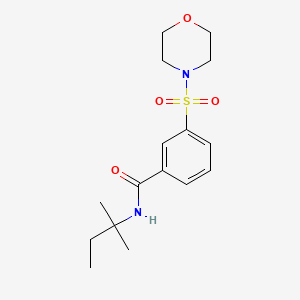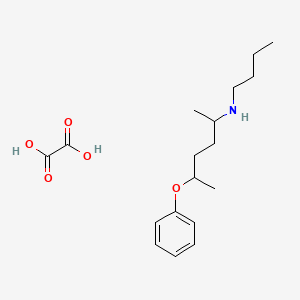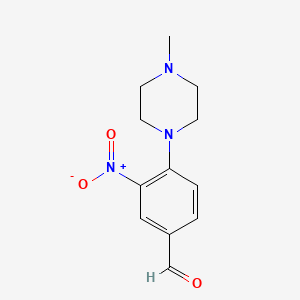
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DCQ or DQ-11 and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DCQ involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. DCQ has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. DCQ also inhibits the activity of NF-κB, which is a protein that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DCQ has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. DCQ has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCQ has several advantages as a research tool. It is a potent and selective inhibitor of various enzymes and proteins, making it an ideal candidate for studying their functions. DCQ is also relatively easy to synthesize and can be obtained in large quantities. However, DCQ has some limitations as a research tool. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. DCQ is also known to be cytotoxic at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for the study of DCQ. One potential application is in the development of new anti-cancer drugs. DCQ has been shown to have a synergistic effect when used in combination with other anti-cancer drugs, suggesting that it could be used as a component of combination therapy. Another potential application is in the study of the role of topoisomerase II in DNA replication and repair. DCQ has been found to be a potent inhibitor of this enzyme, making it an ideal research tool for studying its function. Finally, DCQ could be used in the development of new anti-inflammatory drugs. DCQ has been found to inhibit the activity of NF-κB, which is a protein that is involved in the regulation of inflammation and immune response.
Métodos De Síntesis
DCQ can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzonitrile with 2-methoxyaniline followed by the cyclization of the resulting intermediate with 8-hydroxyquinoline-2-carboxylic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
DCQ has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. DCQ has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been found to have a synergistic effect when used in combination with other anti-cancer drugs.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-22-9-5-4-8-20(22)27-23(28)17-13-21(16-11-10-14(24)12-18(16)25)26-19-7-3-2-6-15(17)19/h2-13H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOOGPKMBQRZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)


![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)


![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)